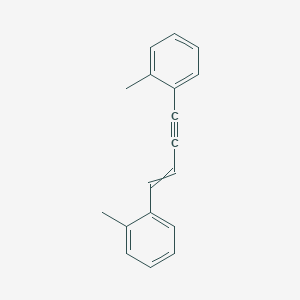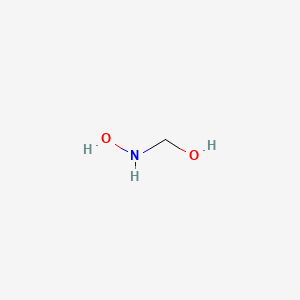
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate typically involves the condensation of salicylic acid or its derivatives with a phenol derivative. This can be achieved through several methods:
Condensation with Salicylic Acid: This method involves the reaction of salicylic acid with a phenol derivative under acidic conditions to form the xanthone core.
Via Benzophenone: Another method involves the use of benzophenone intermediates, which undergo cyclization to form the xanthone structure.
Via Diphenyl Ether Intermediates: This method involves the formation of diphenyl ether intermediates, which then cyclize to form the xanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroxylated derivatives.
Aplicaciones Científicas De Investigación
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthone derivatives.
Medicine: Research has shown its potential in developing therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core can modulate pro-inflammatory and anti-inflammatory cytokines, indicating its role in immune cell recruitment . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.
Comparación Con Compuestos Similares
Similar Compounds
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl beta-D-glucopyranoside: This compound shares a similar xanthone core but differs in its hydroxyl and glucopyranoside groups.
3,7,8-Trimethoxy-9-oxo-9H-xanthen-1-yl 6-O-beta-D-ribopyranosyl-beta-D-allopyranoside: Another similar compound with additional methoxy and ribopyranosyl groups.
Uniqueness
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is unique due to its specific methoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
114371-79-8 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
(1,6,8-trimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-12-6-5-11-16(18(12)23-4)17(20)15-13(22-3)7-10(21-2)8-14(15)25-11/h5-8H,1-4H3 |
Clave InChI |
HAKRKFQWTHFGHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)







![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)




![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
